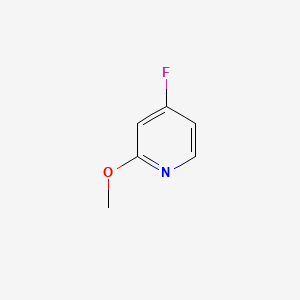

4-Fluoro-2-methoxypyridine

Descripción

Chemical Identity and Structural Characterization of 4-Fluoro-2-methoxypyridine

This compound stands as a prime example of substituted pyridine chemistry, incorporating both electron-withdrawing fluorine and electron-donating methoxy substituents on the aromatic ring system. The strategic positioning of these functional groups at the 4- and 2-positions respectively creates unique electronic properties that influence both reactivity patterns and physical characteristics. This compound serves as an important intermediate in various synthetic pathways and has demonstrated utility in the preparation of more complex molecular architectures.

The fundamental structure consists of a six-membered aromatic ring containing one nitrogen atom, with specific substitution patterns that confer distinctive chemical behavior. The presence of the fluorine atom at the 4-position introduces significant electronegativity effects, while the methoxy group at the 2-position provides both steric and electronic influences that affect molecular interactions and chemical reactivity.

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic aromatic compounds. The base name "pyridine" indicates the six-membered aromatic ring containing one nitrogen atom, with numbering beginning from the nitrogen atom as position 1. The substituents are named according to their positions on the ring system, with the fluorine atom designated at position 4 and the methoxy group at position 2.

According to chemical database records, this compound is officially recognized under the International Union of Pure and Applied Chemistry name "this compound". Alternative systematic names found in the literature include "pyridine, 4-fluoro-2-methoxy" and "4-fluoro-2-methoxy-pyridine," though these represent variations in formatting rather than fundamental differences in nomenclature. The compound maintains consistent naming across major chemical databases, indicating widespread acceptance of this nomenclature convention.

The Chemical Abstracts Service has assigned the unique registry number 96530-81-3 to this compound, providing an unambiguous identifier that transcends nomenclature variations. This registry number serves as the definitive identifier in scientific literature and commercial applications, ensuring precise communication about this specific molecular entity across different languages and naming systems.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₆H₆FNO, representing a compact aromatic structure with precisely defined atomic composition. This formula indicates the presence of six carbon atoms forming the pyridine ring framework, six hydrogen atoms distributed across the ring and methoxy substituent, one fluorine atom at the 4-position, one nitrogen atom as part of the aromatic ring, and one oxygen atom within the methoxy functional group.

The molecular weight has been consistently determined as 127.12 grams per mole across multiple authoritative sources. This relatively low molecular weight reflects the compound's compact structure and contributes to its favorable properties for synthetic applications. The molecular weight distribution among constituent elements demonstrates the significant contribution of the fluorine substituent, which accounts for approximately 14.9% of the total molecular mass despite representing only one-ninth of the total atom count.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆FNO | |

| Molecular Weight | 127.12 g/mol | |

| Chemical Abstracts Service Number | 96530-81-3 | |

| European Community Number | 811-286-9 | |

| MDL Number | MFCD09835267 |

The elemental composition analysis reveals carbon as the predominant element by mass, comprising approximately 56.7% of the molecular weight, followed by oxygen at 12.6%, nitrogen at 11.0%, fluorine at 14.9%, and hydrogen at 4.8%. This distribution reflects the aromatic nature of the compound while highlighting the significant mass contribution of the fluorine substituent relative to its atomic proportion.

Structural Isomerism and Tautomeric Forms

The structural landscape of fluoromethoxypyridine isomers encompasses several distinct positional arrangements, each possessing unique chemical and physical properties. This compound represents one specific isomeric form within this family, distinguished by the precise positioning of substituents on the pyridine ring system. Comprehensive examination of the isomeric possibilities reveals the existence of multiple constitutional isomers that maintain the same molecular formula while exhibiting different connectivity patterns.

Research databases document several related isomeric compounds, including 2-fluoro-4-methoxypyridine (Chemical Abstracts Service number 175965-83-0) and 2-fluoro-5-methoxypyridine (Chemical Abstracts Service number 136888-79-4). These isomers demonstrate how subtle changes in substituent positioning can lead to dramatically different electronic distributions and chemical behaviors. The 2-fluoro-4-methoxypyridine isomer, for instance, exhibits a molecular weight identical to this compound but possesses reversed substituent positions that significantly alter its reactivity profile and physical properties.

The electronic environment within each isomeric form varies considerably due to the differing relative positions of the electron-withdrawing fluorine and electron-donating methoxy groups. In this compound, the methoxy group occupies an ortho position relative to the ring nitrogen, creating unique resonance interactions and influencing the overall electronic density distribution. This specific arrangement contributes to distinct chemical behavior patterns that differentiate it from other isomeric forms.

Tautomeric considerations for this compound primarily involve potential equilibria related to the aromatic ring system. However, the stable aromatic character of the pyridine ring, combined with the specific nature of the fluorine and methoxy substituents, generally precludes significant tautomeric rearrangements under normal conditions. The compound maintains its primary structural form across typical chemical environments, with the aromatic ring system providing exceptional stability against tautomeric shifts.

Crystallographic Data and Unit Cell Parameters

Crystallographic analysis of this compound provides essential insights into its solid-state structure and intermolecular interactions. The compound typically exists as a liquid at room temperature, with crystalline forms observable under appropriate conditions. Physical property data indicates that the compound exhibits a colorless to light yellow appearance in its liquid state, suggesting minimal electronic transitions in the visible spectrum region.

The melting point behavior and phase transition characteristics offer important crystallographic insights. While specific unit cell parameters were not explicitly detailed in the available literature, the compound's physical properties suggest a relatively ordered solid-state structure when crystallized. The reported storage requirements under inert atmosphere conditions at 2-8°C indicate sensitivity to atmospheric conditions that may affect crystalline stability.

Intermolecular interactions in the solid state likely involve hydrogen bonding between the methoxy oxygen atoms and neighboring molecules, as well as dipole-dipole interactions arising from the fluorine substituents. The aromatic nature of the pyridine ring system also contributes to π-π stacking interactions that influence crystal packing arrangements and overall structural stability in the solid phase.

The refractive index measurements provide additional structural information, with values reported between 1.4740 and 1.4760 at 20°C and 589 nanometers wavelength. These optical properties reflect the electronic environment within the molecule and provide insights into the polarizability and electronic transitions associated with the aromatic ring system and its substituents.

Computational Chemistry Predictions

Computational chemistry approaches have provided valuable predictions regarding the electronic structure and molecular behavior of this compound. Database entries include predicted collision cross section values for various ionization states, offering insights into the compound's behavior under mass spectrometry conditions. These computational predictions suggest specific molecular conformations and electronic distributions that influence both chemical reactivity and analytical detection methods.

The predicted collision cross section data indicates values ranging from 112.7 to 170.8 square angstroms depending on the specific adduct formation and ionization mode. For the protonated molecular ion, the predicted collision cross section is 119.5 square angstroms, while sodium adduct formation increases this value to 129.2 square angstroms. These variations reflect changes in molecular geometry and charge distribution upon ionization or adduct formation.

Computational models also predict a density value of 1.146 ± 0.06 grams per cubic centimeter, providing estimates for bulk physical properties. This predicted density aligns with expectations for aromatic compounds containing electronegative substituents and suggests relatively efficient molecular packing in the liquid or solid phases.

Molecular Orbital Analysis

Molecular orbital analysis of this compound reveals complex electronic distributions arising from the interaction between the aromatic π-system and the substituent groups. The fluorine atom at the 4-position acts as a strong electron-withdrawing group through inductive effects, while simultaneously donating electron density through resonance interactions involving its lone pairs. This dual electronic character creates unique molecular orbital patterns that influence both ground-state properties and excited-state behavior.

The highest occupied molecular orbital likely resides primarily on the aromatic ring system, with significant contributions from the nitrogen lone pair and the oxygen atom of the methoxy substituent. The electron-withdrawing nature of the fluorine substituent serves to stabilize these occupied orbitals, lowering their energy levels compared to unsubstituted pyridine derivatives. This stabilization effect has important implications for the compound's chemical reactivity and spectroscopic properties.

The lowest unoccupied molecular orbital patterns reflect the electron-deficient character of the pyridine ring, particularly enhanced by the presence of the fluorine substituent. The π* orbitals of the aromatic system provide the primary acceptor levels for electronic transitions and chemical reactions involving electron donation. The spatial distribution of these orbitals influences the regioselectivity of chemical reactions and the compound's behavior as an electrophilic partner in various synthetic transformations.

Density Functional Theory Studies

Density functional theory calculations provide comprehensive insights into the electronic structure and chemical properties of this compound. These computational approaches enable detailed analysis of electron density distributions, bond strengths, and molecular geometries that experimental methods may not readily access. The theoretical framework allows for systematic investigation of how the fluorine and methoxy substituents influence the overall electronic environment of the pyridine ring system.

Theoretical predictions suggest significant polarization of the aromatic ring system due to the opposing electronic effects of the substituents. The methoxy group at the 2-position donates electron density into the ring through resonance interactions, while the fluorine atom at the 4-position withdraws electron density through both inductive and resonance mechanisms. This electronic push-pull effect creates regions of enhanced and depleted electron density that influence chemical reactivity patterns.

Geometry optimization calculations predict specific bond lengths and angles within the molecular framework. The carbon-fluorine bond length likely exhibits values characteristic of aromatic carbon-fluorine bonds, typically ranging between 1.35 and 1.37 angstroms. The methoxy substituent geometry reflects typical ether linkage parameters, with carbon-oxygen bond lengths near 1.43 angstroms and optimal molecular conformations that minimize steric interactions while maximizing electronic stabilization.

Vibrational frequency calculations provide theoretical infrared and Raman spectroscopic predictions that enable comparison with experimental measurements. The characteristic stretching frequencies of the carbon-fluorine bond, carbon-oxygen bonds within the methoxy group, and aromatic carbon-carbon bonds create distinctive spectroscopic signatures that serve as molecular fingerprints for compound identification and purity assessment.

Propiedades

IUPAC Name |

4-fluoro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWFJFBUHTUVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70320545 | |

| Record name | 4-Fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96530-81-3 | |

| Record name | 4-Fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUORO-2-METHOXYPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method 1: Nitration and Reduction

This method involves a two-step process:

Step 1: Nitration of 4-Fluoro-2-methoxyaniline using a nitrating agent such as nitric acid or a mixture of potassium nitrate and sulfuric acid to introduce a nitro group at the 5-position.

Step 2: Reduction of the nitro group to an amine using reducing agents like iron powder in acetic acid, followed by treatment with sodium nitrite in fluoroboric acid to yield 4-fluoro-2-methoxypyridine.

Yield: Approximately 90% for the nitration step, with overall yields varying based on reaction conditions.

Method 2: Direct Fluorination

In this approach, 2-Methoxy-4-nitropyridine is treated with fluorinating agents such as selectfluor or other fluorine sources under controlled conditions to achieve direct fluorination.

- This method can provide high selectivity for the desired product.

- It minimizes by-products associated with multi-step processes.

- Requires careful handling of fluorinating agents due to their reactivity and toxicity.

Method 3: Electrophilic Aromatic Substitution

Using electrophilic aromatic substitution techniques, methoxy and fluoro groups can be introduced onto the pyridine ring by reacting appropriate precursors with electrophiles in the presence of catalysts.

- Use of Lewis acids as catalysts.

- Controlled temperature to minimize side reactions.

The following table summarizes various preparation methods, their yields, and notable conditions:

| Method | Key Steps | Yield | Notes |

|---|---|---|---|

| Nitration and Reduction | Nitration → Reduction | ~90% | Multi-step process; requires careful handling |

| Direct Fluorination | Treatment with fluorinating agents | High selectivity | Toxicity concerns with reagents |

| Electrophilic Aromatic Substitution | Reaction with electrophiles under catalysis | Variable | Temperature control critical |

The preparation of this compound can be accomplished through several synthetic routes, each offering unique benefits and challenges. The choice of method often depends on the desired yield, purity requirements, and available reagents. Continued research into more efficient and safer synthetic pathways remains essential for advancing its application in pharmaceuticals.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-2-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like or in polar aprotic solvents.

Oxidation: Oxidizing agents such as or .

Reduction: Reducing agents like or .

Major Products:

Nucleophilic substitution: Formation of substituted pyridines.

Oxidation: Formation of 4-fluoro-2-pyridone.

Reduction: Formation of 4-fluoro-2-methoxypiperidine.

Aplicaciones Científicas De Investigación

Synthetic Intermediate in Organic Chemistry

4-Fluoro-2-methoxypyridine serves as a crucial synthetic intermediate in the production of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, leading to the synthesis of complex molecules.

Key Applications:

- Synthesis of Phenylureas : It is used to prepare ortho-substituted phenylureas, which act as antagonists for the 5-Hydroxytryptamine (5-HT3) receptor. This application is significant in developing treatments for conditions like nausea and anxiety disorders .

- Hydroxamic Acids : The compound is also involved in synthesizing hydroxamic acids and their prodrugs, which are inhibitors for Botulinum neurotoxin A light chain, highlighting its role in therapeutic development .

Pharmacological Research

In pharmacology, this compound has been investigated for its potential to enhance drug properties, particularly concerning metabolic stability and bioavailability.

Case Studies:

- Improved Pharmacokinetics : A study demonstrated that derivatives of this compound showed enhanced metabolic stability and half-life compared to their non-fluorinated counterparts. For instance, a compound with a pyridine C-ring exhibited superior pharmacokinetic profiles, including lower clearance rates and higher oral bioavailability .

- GPR40 Agonists : Compounds derived from this compound have been tested in vivo for their ability to lower blood glucose levels in diabetic models, indicating their potential as therapeutic agents for diabetes management .

Synthesis of Bioactive Compounds

The compound is instrumental in synthesizing various bioactive molecules, including those with applications in treating diseases.

Applications:

- Benzothiazole Derivatives : this compound has been utilized in synthesizing benzothiazole derivatives, which possess significant biological activity .

- Privileged Structural Units : Research has shown that this compound can be used to create privileged structural units found in natural products and approved drugs, such as fusaric acid and epibatidine, through innovative synthetic methodologies .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for various analytical techniques due to its chemical properties.

Applications:

- Chromatography : It can serve as a standard or reagent in chromatographic methods for analyzing complex mixtures .

- Spectroscopy : The compound's unique spectral characteristics make it suitable for use in spectroscopic analyses, aiding in the identification and quantification of other substances .

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for phenylureas | Important for developing 5-HT3 receptor antagonists |

| Pharmacological Research | Enhancing drug properties | Improved metabolic stability and bioavailability |

| Synthesis of Bioactive Compounds | Production of benzothiazole derivatives | Significant biological activity observed |

| Analytical Chemistry | Reagent for chromatography and spectroscopy | Useful for analyzing complex mixtures |

Mecanismo De Acción

The mechanism of action of 4-fluoro-2-methoxypyridine is primarily influenced by the presence of the fluorine atom, which enhances its electron-withdrawing properties. This modification affects the compound’s reactivity and interaction with biological targets. The methoxy group also contributes to the compound’s lipophilicity, influencing its ability to cross biological membranes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Positional Isomers and Substituent Effects

The table below compares 4-fluoro-2-methoxypyridine with positional isomers and analogs, highlighting structural and functional differences:

Key Observations :

- Substituent Position : The position of fluorine and methoxy groups significantly alters electronic properties. For example, this compound has a fluorine at the para position relative to the pyridine nitrogen, which enhances electrophilic substitution reactivity compared to meta-substituted analogs .

Extended Pyridine Derivatives with Fluorine and Methoxy Groups

Key Observations :

- Hydroxyl vs. Methoxy Groups : The hydroxyl group in 5-(3-fluoro-4-methoxyphenyl)-2-hydroxypyridine increases solubility in aqueous environments compared to methoxy-substituted pyridines, favoring pharmacokinetic properties .

- Carboxylic Acid Functionalization : 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine’s carboxylic acid group introduces pH-dependent solubility and metal-binding capabilities, useful in materials science .

Complex Heterocyclic Derivatives

Key Observations :

- Ring Saturation : Saturated pyridine derivatives (e.g., hexahydrocycloocta[b]pyridine) exhibit improved metabolic stability compared to aromatic analogs, critical for drug candidates .

- Polycyclic Systems : Fused-ring systems with fluorine and methoxy groups (e.g., pyrido[1,2-a]pyrimidin-4-one derivatives) are designed for high-affinity interactions with enzyme active sites .

Actividad Biológica

4-Fluoro-2-methoxypyridine (C₆H₆FNO) is a fluorinated heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a methoxy group and a fluorine atom at the 4-position. Its molecular weight is approximately 113.11 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .

2. Anticancer Potential

The compound has been evaluated for its antiproliferative activity against several cancer cell lines, including breast, colon, and lung cancers. A study reported that derivatives of this compound exhibited varying degrees of cytotoxicity, with some analogs showing enhanced activity compared to the parent compound. The observed anticancer effects are thought to arise from the inhibition of key signaling pathways involved in cell proliferation and survival .

3. Inhibition of Enzymatic Activity

This compound has been identified as an inhibitor of certain enzymes, including p38 MAP kinase. This inhibition is significant due to p38's role in inflammatory responses and cancer progression. The compound's ability to modulate this pathway suggests potential therapeutic applications in inflammatory diseases and cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Reversible Binding : The compound may form reversible covalent bonds with target biomolecules, influencing their activity.

- Lipophilicity : Increased lipophilicity enhances cellular uptake, allowing for greater bioavailability and interaction with intracellular targets.

- Enzyme Inhibition : By inhibiting specific kinases or other enzymes, it can alter critical signaling pathways involved in disease processes.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that while effective against certain pathogens, the compound's efficacy varies significantly across different bacterial species .

Case Study 2: Anticancer Activity

In vitro assays were conducted on breast cancer cell lines treated with varying concentrations of this compound. The results showed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

The data indicate a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.